2-Chloro-4-(difluoromethyl)benzene-1-sulfonyl chloride

Description

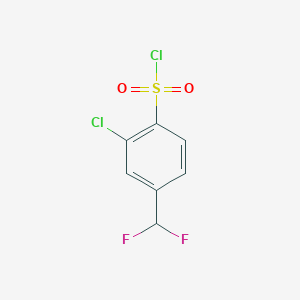

2-Chloro-4-(difluoromethyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H4ClF2O2S It is a derivative of benzene, characterized by the presence of a chloro group, a difluoromethyl group, and a sulfonyl chloride group attached to the benzene ring

Properties

Molecular Formula |

C7H4Cl2F2O2S |

|---|---|

Molecular Weight |

261.07 g/mol |

IUPAC Name |

2-chloro-4-(difluoromethyl)benzenesulfonyl chloride |

InChI |

InChI=1S/C7H4Cl2F2O2S/c8-5-3-4(7(10)11)1-2-6(5)14(9,12)13/h1-3,7H |

InChI Key |

LJNVMQCREBXXKD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(F)F)Cl)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the chlorination of 2-Chloro-4-(difluoromethyl)benzene, followed by sulfonation using chlorosulfonic acid or sulfur trioxide in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and sulfonation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(difluoromethyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: The chloro and difluoromethyl groups on the benzene ring can participate in electrophilic substitution reactions, where an electrophile replaces a hydrogen atom on the ring.

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions, where a nucleophile replaces the chloride atom.

Common Reagents and Conditions

Electrophilic Substitution: Common reagents include halogens (e.g., Cl2, Br2), sulfuric acid, and nitric acid.

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the sulfonyl chloride group under mild to moderate conditions, often in the presence of a base to neutralize the released hydrogen chloride.

Major Products Formed

Electrophilic Substitution: Products include halogenated, nitrated, or sulfonated derivatives of the original compound.

Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

Scientific Research Applications

2-Chloro-4-(difluoromethyl)benzene-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(difluoromethyl)benzene-1-sulfonyl chloride primarily involves its reactivity as an electrophile and nucleophile. The sulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions often involve the formation of a tetrahedral intermediate, followed by the release of hydrogen chloride .

Comparison with Similar Compounds

Similar Compounds

1-Chloro-2,4-difluorobenzene: Similar in structure but lacks the sulfonyl chloride group, making it less reactive in nucleophilic substitution reactions.

Benzene, 1-chloro-4-(trifluoromethyl)-: Contains a trifluoromethyl group instead of a difluoromethyl group, which can influence its reactivity and applications.

Uniqueness

The combination of these functional groups allows for versatile chemical transformations and the synthesis of a wide range of derivatives .

Biological Activity

2-Chloro-4-(difluoromethyl)benzene-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. Its unique structure, featuring both chlorine and difluoromethyl groups, enhances its reactivity and potential biological activity. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and applications in research.

The molecular formula of this compound is C7H4ClF2O2S. The presence of the difluoromethyl group significantly increases the electrophilicity of the sulfonyl chloride, making it a potent reagent in biochemical reactions.

This compound acts primarily through its ability to form covalent bonds with nucleophilic sites on biomolecules, particularly amino acids in enzymes. This interaction can lead to enzyme inhibition by mimicking natural substrates, thus disrupting normal biochemical pathways. The compound has been noted for its specific interactions with various enzymes, including:

- Enzyme Inhibition : It inhibits certain enzymes by modifying their active sites.

- Cell Signaling Alteration : The compound can influence signaling pathways that regulate cellular functions.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity, particularly as an inhibitor of specific enzymes involved in metabolic pathways. For example:

These results indicate that the compound can effectively inhibit these metalloproteinases, which play crucial roles in extracellular matrix remodeling.

Cellular Effects

The compound's effects on cellular metabolism have been documented, showing alterations in metabolite levels and energy production. It has been observed to:

- Influence Gene Expression : Modifications in gene expression profiles have been noted following treatment with the compound.

- Affect Cellular Energy Metabolism : Changes in ATP levels and metabolic flux have been reported, suggesting potential applications in metabolic disease research.

Case Studies

- Thrombotic Disorders : A study highlighted the potential use of sulfonyl chlorides like this compound as anti-thrombotic agents due to their ability to inhibit platelet aggregation. This is particularly relevant in conditions such as COVID-19, where thrombosis is a major complication .

- Cancer Research : Another investigation into sulfonyl chlorides demonstrated their utility as anticancer agents by inhibiting key enzymes involved in tumor growth and metastasis . The structure-activity relationship studies revealed that modifications to the sulfonyl group could enhance potency against specific cancer cell lines.

Applications in Research

The compound serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its ability to modify biomolecules makes it an essential tool for:

- Drug Development : As an intermediate for synthesizing active pharmaceutical ingredients (APIs).

- Biochemical Research : For studying enzyme mechanisms and cellular processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.